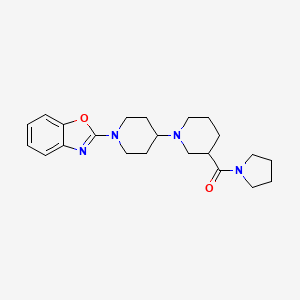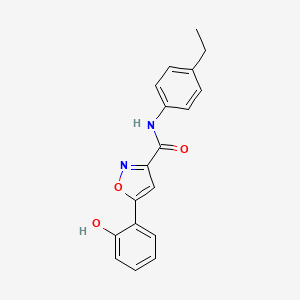![molecular formula C17H15N3O4S B6039492 N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B6039492.png)
N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{[(4-methoxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide, commonly known as MNAA, is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the acrylamide family and is known for its unique properties and potential applications in various fields of research.
Mécanisme D'action
The mechanism of action of MNAA is not fully understood, but it is believed to work through the inhibition of various enzymes involved in tumor growth and inflammation. It has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor cell invasion and metastasis. MNAA has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
MNAA has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. MNAA has also been found to inhibit the growth of tumor cells in vitro and in vivo. Additionally, MNAA has been shown to reduce inflammation in animal models of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MNAA has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to be stable under a range of conditions. However, MNAA has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on MNAA. One area of interest is the development of MNAA-based drugs for cancer therapy and anti-inflammatory treatment. Additionally, further studies are needed to fully understand the mechanism of action of MNAA and its potential applications in other areas of research, such as neurodegenerative diseases and cardiovascular diseases. Finally, research is needed to optimize the synthesis and purification of MNAA for use in large-scale experiments and potential clinical applications.
Conclusion:
MNAA is a promising chemical compound with potential applications in various fields of scientific research. Its unique properties and potent anti-tumor and anti-inflammatory activity make it an attractive candidate for drug development and other research applications. Further studies are needed to fully understand the mechanism of action of MNAA and its potential applications in other areas of research.
Méthodes De Synthèse
MNAA can be synthesized through a multistep process involving the reaction of 4-nitrobenzaldehyde with thiourea followed by the reaction with 4-methoxyaniline and acryloyl chloride. The resulting product is MNAA, which can be purified through recrystallization.
Applications De Recherche Scientifique
MNAA has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit potent anti-tumor activity and has been investigated for its use in cancer therapy. MNAA has also been studied for its potential use as an anti-inflammatory agent and has shown promising results in preclinical studies.
Propriétés
IUPAC Name |
(E)-N-[(4-methoxyphenyl)carbamothioyl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-24-15-9-5-13(6-10-15)18-17(25)19-16(21)11-4-12-2-7-14(8-3-12)20(22)23/h2-11H,1H3,(H2,18,19,21,25)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDFIABBBRYNBE-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=S)NC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-chlorophenyl)-7-phenyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-b]pyridin-5-one](/img/structure/B6039411.png)
![2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-bromophenyl)acetamide](/img/structure/B6039427.png)
![4-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-6-isopropyl-3-methylisoxazolo[5,4-b]pyridine](/img/structure/B6039428.png)
![1-methyl-4-(3-{1-[(2E)-2-methyl-2-buten-1-yl]-3-piperidinyl}propanoyl)piperazine](/img/structure/B6039433.png)
![dimethyl N-[(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]aspartate](/img/structure/B6039441.png)
![2-(2,5-dimethyl-3-furoyl)-7-(4-fluorobenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6039448.png)

![6-{1-[5-(morpholin-4-ylcarbonyl)pyridin-2-yl]piperidin-3-yl}pyrimidin-4(3H)-one](/img/structure/B6039457.png)

![N-[1-(hydroxymethyl)-2-methylpropyl]-2-(1-piperidinyl)-2-indanecarboxamide](/img/structure/B6039479.png)
![5,5-dimethyl-2-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}methylene)cyclohexane-1,3-dione](/img/structure/B6039481.png)
![3-{2-[5-(3-oxo-3-{2-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}propyl)-1,3,4-oxadiazol-2-yl]ethyl}-1H-indole](/img/structure/B6039487.png)
![3-{1-[2-(trifluoromethyl)benzyl]-2-piperidinyl}pyridine](/img/structure/B6039495.png)
![N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B6039502.png)